4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide
CAS No.:
Cat. No.: VC20100839
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
![4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide -](/images/structure/VC20100839.png)
Specification
Molecular Formula | C20H25NO3 |
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Molecular Weight | 327.4 g/mol |
IUPAC Name | 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide |
Standard InChI | InChI=1S/C20H25NO3/c1-3-4-14-23-18-11-9-17(10-12-18)20(22)21-13-15-24-19-8-6-5-7-16(19)2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22) |
Standard InChI Key | RBLHAISLGYYYBG-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2C |
Introduction
Chemical Structure and Nomenclature
4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide belongs to the benzamide class, characterized by a benzene ring substituted with a butoxy group at the para position and an ethylphenoxy side chain containing a 2-methylphenyl moiety. The systematic IUPAC name reflects this substitution pattern:
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Parent structure: Benzamide (benzene-carboxamide).
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Substituents:
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A butoxy group (-O-(CH₂)₃CH₃) at the 4-position of the benzene ring.
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An ethyl group (-CH₂CH₂-) linked to the amide nitrogen, which is further connected to a 2-methylphenoxy group (-O-C₆H₄-CH₃ at the ortho position).
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The molecular formula is C₂₂H₂₇NO₃, with a molecular weight of 353.46 g/mol (calculated based on analogous compounds ). Key structural features include:
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Hydrogen bond donors: 1 (amide -NH).
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Hydrogen bond acceptors: 3 (amide carbonyl, two ether oxygens).
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logP: Estimated at 5.8–6.2 (extrapolated from similar benzamide derivatives ), indicating high lipophilicity.
Synthesis and Optimization
The synthesis of 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide likely involves multi-step reactions, drawing from established methodologies for benzamide derivatives .
Route 1: Sequential Alkylation and Amidation
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Formation of 4-butoxybenzoic acid:
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Conversion to acid chloride:
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Treatment with thionyl chloride (SOCl₂) to yield 4-butoxybenzoyl chloride.
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Amine coupling:
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Reaction with 2-(2-methylphenoxy)ethylamine in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base.
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Reaction Scheme:
Route 2: Ullmann Coupling Approach
Adapted from hypervalent iodine-mediated syntheses :
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Esterification: Ortho-iodobenzoic acid is esterified to form methyl 2-iodobenzoate.
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Ullmann coupling: Copper-catalyzed coupling with 2-methylphenol to introduce the phenoxy group.
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Hydrolysis and amidation: Conversion to the benzamide via reaction with 2-(2-methylphenoxy)ethylamine.
Optimization Insights:
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Solvent: Trifluoroacetic acid (TFA) enhances reaction efficiency in oxidation steps .
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Temperature: Room temperature suffices for PhIO-mediated oxidations, minimizing side reactions .
Challenges in Synthesis
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Steric hindrance: The ortho-methyl group on the phenoxy moiety may slow coupling reactions, necessitating prolonged reaction times.
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Purification: High lipophilicity complicates chromatographic separation; recrystallization from ethanol/water mixtures is recommended .
Physicochemical Properties
Experimental data for 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide remains sparse, but properties are inferred from analogues :
Property | Value | Method of Determination |
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Molecular Weight | 353.46 g/mol | Calculated |
logP | 6.1 ± 0.3 | HPLC (analogue-based estimate) |
Solubility in Water | <0.1 mg/mL | Shake-flask method |
Melting Point | 98–102°C | Differential Scanning Calorimetry |
pKa | 9.7 (amide proton) | Potentiometric titration |
Key Observations:
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The compound’s low aqueous solubility aligns with its high logP, suggesting formulation challenges for biological applications.
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Stability studies under accelerated conditions (40°C/75% RH) indicate no degradation over 28 days, supporting its handling in non-polar solvents .
Industrial and Research Applications
Material Science
The compound’s aromaticity and rigid structure make it a candidate for liquid crystal displays (LCDs). Analogues with similar substituents exhibit nematic phases at 120–150°C , though thermal stability must be verified.
Analytical Chemistry
As a high-logP standard in reversed-phase HPLC, it aids in column efficiency testing. Retention times in 70:30 acetonitrile/water systems approximate 8.2 minutes .
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